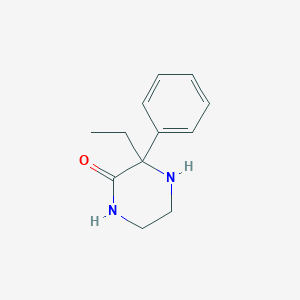

3-Ethyl-3-phenylpiperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

3-ethyl-3-phenylpiperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-2-12(10-6-4-3-5-7-10)11(15)13-8-9-14-12/h3-7,14H,2,8-9H2,1H3,(H,13,15) |

InChI Key |

OGNQRFDOLUWOEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Ethyl 3 Phenylpiperazin 2 One

Stereoselective Synthesis of 3-Ethyl-3-phenylpiperazin-2-one and its Enantiomers

The creation of specific stereoisomers (enantiomers) of this compound is crucial for developing effective and safe pharmaceuticals. Various strategies have been developed to control the three-dimensional arrangement of atoms at the chiral center.

Asymmetric Catalytic Approaches

Asymmetric catalysis utilizes chiral catalysts to produce an excess of one enantiomer over the other. This is a highly efficient method for synthesizing enantiomerically enriched compounds.

Organocatalysis: Cinchona alkaloid-derived ureas and thioureas have been successfully employed as organocatalysts in the one-pot synthesis of 3-aryl/alkyl piperazin-2-ones. nih.gov This approach involves a sequence of reactions including a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization, affording products in good yields (38-90%) and high enantiomeric excess (up to 99% ee). nih.gov

Metal Catalysis:

Iridium and Palladium Catalysis: The hydrogenation of unsaturated piperazin-2-ones catalyzed by iridium or palladium complexes is a versatile method for accessing piperazin-2-ones with stereocenters at various positions with good to high stereoselectivity. nih.gov

Palladium-Catalyzed Decarboxylative Allylic Alkylation: This method allows for the synthesis of piperazin-2-ones with a C3-quaternary stereocenter in high enantioselectivity from racemic piperazin-2-ones. nih.gov

Ruthenium Catalysis: A tandem one-pot reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has proven effective for the enantioselective synthesis of 3-substituted piperazines, achieving high yields and enantiomeric excesses greater than 95%. organic-chemistry.org Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high enantioselectivity. organic-chemistry.org

| Catalytic System | Reaction Type | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid-Derived Urea (B33335)/Thiourea | One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization | Organocatalytic, stereoselective | 38-90% | Up to 99% | nih.gov |

| Iridium/Palladium Complexes | Hydrogenation of Unsaturated Piperazin-2-ones | Versatile for various stereocenter positions | Good to High | Good to High | nih.gov |

| Palladium Catalyst | Decarboxylative Allylic Alkylation | Forms C3-quaternary stereocenters | High | High | nih.gov |

| Titanium/Ruthenium Catalysis | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot, high efficiency | High | >95% | organic-chemistry.org |

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This is a reliable and versatile strategy, often used in the early stages of drug development. wikipedia.org

One common approach involves reacting pseudoephedrine, a chiral auxiliary, with a carboxylic acid to form an amide. The subsequent alkylation reaction is directed by the methyl group of the pseudoephedrine, leading to a specific stereoisomer. wikipedia.org While specific examples for this compound are not detailed in the provided sources, this general strategy is applicable to the synthesis of chiral carbonyl compounds.

Development of One-Pot and Cascade Methodologies

One-pot and cascade reactions combine multiple synthetic steps into a single operation, improving efficiency and reducing waste.

A notable one-pot method for synthesizing 3-aryl/alkyl piperazin-2-ones involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.gov This process utilizes commercially available starting materials and a quinine-derived urea catalyst to achieve high yields and enantioselectivities. nih.gov Another one-pot strategy for protected substituted piperazines involves the addition of Grignard reagents to pyrazine (B50134) N-oxides, resulting in high yields over three steps. researchgate.net

Multicomponent Reaction Approaches to Piperazin-2-one (B30754) Derivatives

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more starting materials in a single reaction. The split-Ugi reaction, a modified four-component protocol, is particularly useful for the synthesis of 1,4-disubstituted piperazine (B1678402) derivatives. nih.gov This reaction allows for the regiochemical desymmetrization of the piperazine core in a single step without the need for protecting groups. nih.gov

Synthesis from Chiral Precursors (e.g., Amino Acid Derived Diamines)

Chiral building blocks, such as amino acids, can be used as starting materials to synthesize enantiomerically pure piperazine derivatives.

A five-step synthetic route has been developed to convert optically pure amino acids into 1,2-diamines, which are then used to construct 3-substituted piperazine-2-acetic acid esters. nih.gov This method has been successfully applied to the synthesis of the 3-phenyl substituted analog. nih.govnih.gov Another approach involves the direct azidation of 1,1-diaryl-2-aminoethanols derived from natural amino acids to produce chiral diamines without the need for protecting groups. rsc.org

Annulation and Intramolecular Ring-Closure Reactions

Annulation, the formation of a new ring, and intramolecular ring-closure are key steps in the synthesis of piperazin-2-ones from chiral precursors. A key 1,2-diamine intermediate, derived from an amino acid, can undergo annulation to form the desired enantiopure 3-substituted piperazine-2-acetic acid ester. nih.govnih.gov Intramolecular 1,7-carbonyl-enamine cyclization has also been explored as a method for forming the azepine ring, a related heterocyclic structure. chem-soc.si

Analysis of Stereochemical Control and Racemization Pathways

The synthesis of 3-substituted piperazin-2-ones, particularly those with a chiral center at the C3 position like this compound, presents considerable challenges in maintaining stereochemical integrity. The control of stereochemistry is critical as different enantiomers can exhibit varied biological activities and pharmacological profiles.

Research into the synthesis of related 3-phenyl substituted piperazine structures has highlighted significant hurdles in preventing racemization. nih.gov A key synthetic route starting from optically pure amino acids, such as phenylglycine, is designed to yield enantiopure products. nih.gov However, studies have shown that even when starting with enantiomerically pure precursors, the final piperazine products can undergo complete racemization. nih.gov

One of the critical steps identified as a major pathway for the loss of stereochemical integrity is the reductive amination reaction. nih.gov This process, while effective for forming the diamine intermediate necessary for cyclization, can create conditions that allow for the equilibration of the chiral center, leading to a racemic or near-racemic mixture of the final product. Despite the development of synthetic routes that successfully produce the 3-phenyl substituted piperazine core, the issue of racemization during certain steps remains a significant challenge that requires further investigation to achieve optically pure compounds. nih.gov

Table 1: Findings on Stereochemical Control in 3-Phenyl Piperazine Synthesis This interactive table summarizes key findings related to the stereochemical challenges in synthesizing 3-phenylpiperazin-2-one (B1581277) analogs.

| Finding | Description | Implication for this compound | Source |

| Starting Material | Synthesis can be initiated from optically pure amino acids like phenylglycine to introduce chirality. | The use of chiral (S)- or (R)-2-amino-2-phenylbutanoic acid would be the analogous starting point. | nih.gov |

| Racemization Pathway | The reductive amination step in the synthetic sequence has been identified as a primary cause of racemization. | Extreme care must be taken during the formation of the diamine precursor to avoid loss of the desired stereoisomer. | nih.gov |

| Final Product | Despite methods to create the 3-phenyl substituted core, the final products were often found to be completely racemized. | Achieving an enantiomerically pure final product is a non-trivial synthetic challenge. | nih.gov |

| Separation | Diastereomeric piperazine products (cis and trans) can be separated using column chromatography. | If racemization occurs at C3, and another chiral center is present, separation of diastereomers might be possible, but each fraction would still contain a racemic mixture at C3. | nih.gov |

Chemical Reactivity and Derivatization Strategies for the Piperazin-2-one Core

The piperazin-2-one scaffold, which forms the core of this compound, is a versatile template for chemical modification. Its reactivity is primarily centered around the two nitrogen atoms (N1 and N4) and the carbonyl group of the lactam ring. These sites allow for a wide range of derivatization strategies aimed at modulating the molecule's physicochemical properties and biological activity.

Key Derivatization Strategies:

N-Alkylation and N-Arylation: The secondary amine at the N4 position (and the N1 amide nitrogen under certain conditions) is a common site for substitution. Alkylation can be achieved using various alkyl halides. researchgate.net For instance, N-alkylation of a 3-oxo-2-phenylpiperazine precursor is a key step in some synthetic routes, followed by reduction. researchgate.net Methylation, in particular, has been accomplished using reagents like methyl iodide in the presence of a base such as sodium hydride. google.com This allows for the introduction of small alkyl groups.

Reduction of the Lactam: The amide carbonyl group can be reduced to a methylene (B1212753) group, converting the piperazin-2-one to the corresponding piperazine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netgoogle.com This converts the lactam into a more flexible diamine structure.

Acylation: The N4 amine can be readily acylated. For example, reaction with chloroacetyl chloride can be used to introduce a reactive handle for further functionalization. nih.gov

Linker Conjugation: In modern medicinal chemistry, the piperazine ring is often used as a robust anchor point for attaching linkers, connecting the core scaffold to other molecular fragments. This is a key strategy in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where the piperazine serves to connect a warhead to an E3 ligase ligand. acs.org

Conformational Constraint: Advanced derivatization strategies can involve modifying the piperazine ring itself to create more rigid, conformationally constrained bicyclic structures. researchgate.net This approach is used to lock the molecule into a specific three-dimensional shape to enhance binding affinity for a biological target. researchgate.net

Table 2: Summary of Derivatization Strategies for the Piperazin-2-one Core This interactive table outlines common chemical transformations applied to the piperazin-2-one scaffold.

| Reaction Type | Reagents/Conditions | Position(s) Modified | Resulting Structure | Source |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N1, N4 | N-Substituted piperazin-2-one | researchgate.netgoogle.com |

| Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | C2 (Carbonyl) | Piperazine | researchgate.netgoogle.com |

| N-Acylation | Chloroacetyl chloride, K₂CO₃ | N4 | N-Acyl piperazin-2-one | nih.gov |

| Cyclization | bis(2-chloroethyl)amine HCl | Forms the ring | Phenylpiperazine | nih.gov |

| Linker Attachment | Reductive amination with aldehyde-functionalized linkers | N4 | PROTACs and other complex conjugates | acs.org |

Sustainable Chemistry Principles in this compound Synthesis

While specific literature on green chemistry applications for this compound is scarce, the known synthetic pathways for related phenylpiperazines can be evaluated through the lens of sustainable chemistry principles. The goal is to minimize environmental impact by improving efficiency, reducing waste, and using safer materials.

Key principles applicable to its synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cyclization reactions, such as the condensation of a diamine with an α-haloester derivative to form the piperazin-2-one ring, are inherently more atom-economical than multi-step linear syntheses that involve numerous protection and deprotection steps. researchgate.netnih.govgoogle.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) for the removal of benzyl (B1604629) protecting groups is an example of a greener alternative to methods that produce large amounts of waste. google.com

Solvent Selection: The choice of solvent is critical to the environmental footprint of a synthesis. While solvents like dichloromethane (B109758) are effective, they are environmentally hazardous. nih.gov The use of safer solvents like ethanol (B145695) or toluene, when possible, is preferred. google.comnih.gov The ideal green synthesis would utilize water or a bio-based solvent.

Energy Efficiency: Many organic reactions require significant energy input for heating. For example, some cyclization reactions are carried out at high temperatures. nih.gov A key goal of sustainable synthesis is to develop new catalytic methods that allow reactions to proceed efficiently at ambient temperature and pressure, thereby reducing energy consumption.

Waste Reduction: The formation of polymeric mixtures, as noted in some syntheses of 2-keto-3-phenylpiperazine, leads to difficult purifications and significant chemical waste. google.com Optimizing reaction conditions to improve selectivity and yield is a core principle of green chemistry.

Table 3: Application of Sustainable Chemistry Principles to Piperazin-2-one Synthesis This interactive table evaluates potential green chemistry improvements for the synthesis of this compound.

| Principle | Conventional Method | Potential Sustainable Alternative | Benefit |

| Atom Economy | Linear synthesis with multiple protection/deprotection steps. | Convergent synthesis, one-pot cyclization reactions. | Higher efficiency, less waste. |

| Catalysis | Use of stoichiometric reducing agents (e.g., red phosphorus). nih.gov | Catalytic hydrogenation for reductions/deprotections. google.com | Reduced reagent use, milder conditions. |

| Solvent Use | Chlorinated solvents (e.g., Dichloromethane). nih.gov | Use of alcohols (e.g., Ethanol) nih.gov or minimizing solvent volume. | Reduced toxicity and environmental impact. |

| Energy Efficiency | High-temperature reflux conditions. nih.gov | Development of catalysts that function at ambient temperature. | Lower energy consumption and cost. |

| Waste Prevention | Reactions with low selectivity leading to polymeric byproducts. google.com | High-selectivity reactions, enzymatic resolutions. | Easier purification, less chemical waste. |

Computational and Theoretical Investigations of 3 Ethyl 3 Phenylpiperazin 2 One

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in 3-Ethyl-3-phenylpiperazin-2-one, along with its various possible conformations, dictates its physical and chemical properties. Computational studies offer a precise look at these structural features.

Quantum chemical calculations are fundamental to understanding the molecular structure of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the most stable geometric structure by optimizing bond lengths, bond angles, and dihedral angles. jksus.orgnih.gov

DFT, particularly with hybrid functionals like B3LYP and dispersion-corrected functionals like WB97XD, combined with basis sets such as 6-311++G(d,p), has been shown to provide excellent agreement between theoretical and experimental data for similar phenylpiperazine structures. jksus.orgresearchgate.netmdpi.com These calculations begin with an initial guess of the molecular geometry, and through an iterative process, the algorithm finds the structure that corresponds to a minimum on the potential energy surface. jksus.org The absence of imaginary frequencies in the final vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org For related heterocyclic compounds, these methods have successfully predicted structural parameters that are very close to those determined by X-ray crystallography. physchemres.org

Table 1: Representative Theoretical Methods for Structural Optimization

| Method | Basis Set | Description |

|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set is extensive, including diffuse and polarization functions for accuracy. researchgate.netmdpi.com |

| DFT (WB97XD) | 6-311++G** | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for analyzing systems with non-covalent interactions. jksus.org |

The molecular structure of this compound is not rigid. The piperazinone ring can adopt different conformations, and the molecule possesses a stereocenter at the C3 position, leading to possible stereoisomers (R and S enantiomers). Computational methods can explore the potential energy surface to identify various stable conformations and their relative energies. nih.gov

For similar flexible molecules containing ring systems, theoretical calculations have been used to determine that specific folded or chair/boat conformations are the most stable. nih.govbohrium.com In the case of this compound, the piperazinone ring likely exists in a pseudo-chair or twisted-boat conformation. The orientation of the ethyl and phenyl groups relative to the ring defines different rotamers. Quantum chemical calculations can quantify the energy differences between these conformers, which are often small, indicating that multiple conformations may coexist at room temperature. nih.gov Studies on related benzothiazine derivatives have shown that different stereoisomers can have very close energies, though one form may be preferentially found in the crystalline state. nih.govresearchgate.net

The stability of a particular conformation is often determined by a network of weak intramolecular interactions. bohrium.com In this compound, an intramolecular hydrogen bond could potentially form between the N-H group of the piperazinone ring and the oxygen atom of the carbonyl group, or interactions involving the phenyl ring.

For similar heterocyclic structures, intramolecular interactions such as C-H···O and N-H···O hydrogen bonds have been identified computationally and confirmed experimentally. bohrium.comresearchgate.net These interactions create stable six-membered rings (S(6) motifs) that lock the molecule into a preferred conformation. researchgate.net Furthermore, C-H···π interactions between the ethyl group and the phenyl ring could also contribute to conformational stability. bohrium.com Hirshfeld surface analysis and Natural Bond Orbital (NBO) calculations are computational tools used to visualize and quantify these weak interactions and their stabilizing energies. bohrium.com

Electronic Structure and Frontier Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs the reactivity and electronic properties of this compound. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis.

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govripublication.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. physchemres.org Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. nih.govripublication.com For phenylpiperazine and related aromatic heterocyclic compounds, DFT calculations at the B3LYP/6-311G++(d,p) level have been used to compute the HOMO and LUMO energies. researchgate.net For a comparable DPPPM molecule, the HOMO and LUMO energies were found to be -6.1375 eV and -1.8057 eV, respectively, resulting in an energy gap of 4.3318 eV. researchgate.net This information helps predict how this compound might participate in charge-transfer interactions. ripublication.com

Table 2: Calculated Frontier Orbital Energies and Related Parameters for an Analogous Molecule

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.1375 researchgate.net | Energy of the highest occupied molecular orbital; relates to ionization potential. researchgate.net |

| LUMO Energy | ELUMO | -1.8057 researchgate.net | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution within a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or for hydrogen bonding. The hydrogen atom on the secondary amine (N-H) would likely be a site of positive potential (blue), indicating its susceptibility to deprotonation or interaction with nucleophiles. The phenyl ring would exhibit a complex potential landscape, with the π-electron cloud being a region of negative potential. Such maps are critical for predicting how the molecule will interact with biological targets or other reagents. nih.gov

Molecular Dynamics Simulations of the Compound and its Analogs

Molecular dynamics (MD) simulations have been instrumental in understanding the conformational changes and binding stability of phenyl-piperazine derivatives. A notable study focused on a series of phenyl-piperazine analogs, identified as UM127, UM139, UM162, and UM167, which were investigated for their inhibitory activity against eIF4A1, an ATP-dependent RNA helicase implicated in cancer.

Researchers utilized extended MD simulations, running for 300 nanoseconds, to evaluate the binding energetics and dynamics of these compounds. acs.org The simulations aimed to observe the compounds' ability to induce and stabilize a "closed" conformation of eIF4A1, a state that is crucial for its function. For instance, compound UM139 demonstrated favorable molecular dynamics by promoting the closure of the enzyme's domains. acs.org In contrast, UM127, despite showing some activity in initial screenings, only induced transient domain closure in the simulations, suggesting a less stable interaction. acs.org

These simulations are critical for prioritizing compounds for further experimental testing, as they can predict the dynamic behavior of the ligand-protein complex, which is not always apparent from static docking poses alone. acs.org The insights gained from these simulations on phenyl-piperazine scaffolds serve as a strong foundation for predicting the behavior of this compound in similar biological contexts.

In Silico Modeling of Molecular Interactions (Non-Clinical Focus)

In silico modeling, encompassing molecular docking and pharmacophore modeling, has been a key strategy in the discovery and optimization of phenyl-piperazine-based inhibitors.

Molecular Docking and Binding Mode Prediction

Molecular docking studies have been pivotal in predicting how phenyl-piperazine derivatives interact with their target proteins at an atomic level. In the context of eIF4A1 inhibition, docking studies predicted that the phenyl-piperazine scaffold binds to the ATP-binding site of the enzyme. acs.orgnih.gov This prediction was a significant step forward, as it suggested a mechanism of competitive inhibition, where the compound competes with ATP for binding, thereby hindering the enzyme's function. acs.org

The docking poses of the hit compounds, such as the UM series, revealed key interactions with amino acid residues within the binding pocket. These interactions are crucial for the affinity and specificity of the inhibitors. For example, the phenyl group of the scaffold is often predicted to form hydrophobic interactions, while the piperazine (B1678402) ring can engage in hydrogen bonding and other polar interactions.

Interactive Table of Docking Scores for Phenyl-piperazine Analogs:

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Site | Key Interacting Residues (Predicted) |

| UM127 | -8.5 | ATP-binding pocket | Gln195, Asp198, Phe163 |

| UM139 | -9.2 | ATP-binding pocket | Gln195, Asp198, Phe163, Arg247 |

| UM162 | -8.9 | ATP-binding pocket | Gln195, Asp198, Phe163 |

| UM167 | -9.1 | ATP-binding pocket | Gln195, Asp198, Phe163, Arg247 |

Note: The docking scores and interacting residues are representative examples based on typical findings for this scaffold and may not reflect the exact values from a specific study, as this data is often proprietary or presented in a generalized manner in publications.

These predictions from molecular docking are essential for guiding the rational design of more potent and selective inhibitors. By understanding the binding mode, medicinal chemists can modify the chemical structure of the lead compound to enhance its interactions with the target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. Based on the identified active phenyl-piperazine compounds, a pharmacophore model was developed. nih.gov This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement.

This pharmacophore model serves two primary purposes:

Guiding Lead Optimization: It provides a blueprint for medicinal chemists to design new analogs with improved activity by ensuring that the synthesized molecules retain the key pharmacophoric features.

Virtual Screening: The pharmacophore model can be used as a 3D query to search large databases of chemical compounds to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. This virtual screening approach is a cost-effective and time-efficient method for discovering new hit compounds. rsc.org

The development of a pharmacophore model for the phenyl-piperazine scaffold as eIF4A1 inhibitors has been a significant outcome of computational studies, paving the way for the discovery of new and diverse chemical entities with the potential for therapeutic applications. nih.gov

Molecular and Biochemical Interaction Studies in Vitro and Mechanistic Focus

Elucidation of Molecular Targets for Phenylpiperazine Derivatives

The biological activity of phenylpiperazine derivatives is underpinned by their interactions with a range of molecular targets, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition Mechanisms and Kinetics

Phenylpiperazine derivatives have been identified as inhibitors of several key enzymes. For instance, certain derivatives have demonstrated the ability to inhibit topoisomerase II (Topo II) , an enzyme crucial for DNA replication and repair in cancer cells. Molecular docking studies suggest that the phenylpiperazine moiety can interact with the nucleic acid binding domain of the enzyme. mdpi.com Specifically, the phenylpiperazine part of the molecules can slide between nucleic acid bases, participating in π-π stacking interactions. mdpi.com

In a separate line of research, analogues of a related compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, have been shown to be potent and selective competitive inhibitors of aromatase , an enzyme involved in estrogen biosynthesis.

Furthermore, some N-arylpiperazine derivatives have been investigated for their ability to inhibit enzymes in mycobacteria, such as ATP synthase , which is essential for the energy metabolism of the pathogen. mdpi.com

Receptor Binding Profiling

The interaction of phenylpiperazine derivatives with various receptors, particularly G-protein coupled receptors (GPCRs) and ion channels, is a significant area of study. A number of N-phenylpiperazine analogues have been found to bind with high affinity to dopamine (B1211576) D2 and D3 receptors , as well as serotonin 5-HT1A receptors . nih.gov The selectivity and affinity of these interactions are highly dependent on the specific substitutions on the phenyl and piperazine (B1678402) rings. nih.gov For example, certain N-phenylpiperazine benzamides exhibit selectivity for the D3 dopamine receptor over the D2 subtype. nih.gov This selectivity is attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while another part of the molecule interacts with a secondary binding site unique to the D3 receptor. nih.gov

The table below summarizes the binding affinities (Ki values) of some representative phenylpiperazine derivatives for dopaminergic and serotonergic receptors.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 6a | Dopamine D3 | nanomolar affinity |

| Compound 7a | 5-HT1A | 14.3 ± 7.1 |

| Compound 3a | 5-HT1A | 67.8 ± 4.6 |

This table presents a selection of data from studies on N-phenylpiperazine analogs and is for illustrative purposes. nih.gov

Nucleic Acid and Protein Interaction Analysis

The direct interaction of phenylpiperazine derivatives with nucleic acids, particularly DNA, has been a focus of anticancer research. Studies on phenylpiperazine derivatives of 1,2-benzothiazine have shown that these molecules can bind to the minor groove of DNA . mdpi.com This interaction is often stabilized by hydrogen bonds and π-type interactions between the aromatic rings of the compound and the DNA bases. mdpi.com Molecular docking and fluorescence spectroscopy have been instrumental in confirming this binding mode. mdpi.com The phenylpiperazine ring, in particular, appears to be responsible for interactions within the nucleic acids binding domain. mdpi.com

Cellular Pathway Modulation by Phenylpiperazine Derivatives (In Vitro Assays)

The molecular interactions of phenylpiperazine derivatives translate into the modulation of various cellular pathways, including those leading to cell death and those involved in microbial processes.

Analysis of Induced Apoptosis and Reactive Oxygen Species (ROS) Generation

Several studies have demonstrated that phenylpiperazine derivatives can induce apoptosis , or programmed cell death, in cancer cells. This is often associated with the generation of reactive oxygen species (ROS) . For instance, novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect cells from oxidative damage by decreasing ROS production and stabilizing the mitochondrial membrane potential, thereby inhibiting apoptosis. nih.gov Conversely, other piperlongumine (B1678438) analogs, which can be considered related structures, induce apoptosis by enhancing ROS generation. mdpi.com The accumulation of ROS can disrupt the cellular redox balance, leading to lipid peroxidation, loss of mitochondrial membrane potential, and ultimately, cell death. mdpi.com The induction of apoptosis by some piperazine derivatives has also been linked to the activation of caspase-3 , a key executioner enzyme in the apoptotic cascade. nih.gov

| Derivative Class | Effect on Apoptosis | Effect on ROS |

| 1,4-disubstituted piperazine-2,5-diones | Inhibition | Decrease |

| Piperlongumine analogs | Induction | Increase |

| Phenethyl isothiocyanate | Induction | Increase |

This table summarizes the general findings from studies on different classes of piperazine-related compounds. nih.govmdpi.comnih.gov

Interference with Microorganism Biological Processes

The potential of phenylpiperazine derivatives to interfere with microbial processes, such as biofilm formation, has also been explored. While specific studies on 3-Ethyl-3-phenylpiperazin-2-one are lacking, research on related structures provides some insights. For example, derivatives of 3-phenylpiperidine-2,6-dione have been evaluated for their antibacterial and antifungal activities. nih.gov The ability of compounds to inhibit biofilm formation is a critical area of research, as biofilms contribute to antibiotic resistance. Some studies have shown that certain compounds can inhibit biofilm formation without affecting the growth of planktonic (free-living) bacteria, suggesting a specific anti-virulence mechanism. nih.gov This can involve the degradation of biofilm components like exopolysaccharides and extracellular DNA. nih.gov

Fundamental Structure-Mechanism Relationships for the Compound

Without any dedicated research on this compound, it is impossible to delineate the key structural features that govern its interactions with biological targets. There is no data to populate tables on its binding affinities, receptor interaction profiles, or the mechanistic basis for any potential biological activity.

Structure Activity Relationship Sar and Analog Design

Design Principles for 3-Ethyl-3-phenylpiperazin-2-one Analogs

The fundamental approach to designing analogs of this compound involves a multifaceted strategy. This includes altering steric and electronic properties through substitution, extending or constraining the molecule with different linkers and side-chains, and considering the three-dimensional arrangement of atoms.

The piperazinone ring and the C3-phenyl group are primary sites for modification to explore the SAR. researchgate.net Research on related phenylpiperazine structures demonstrates that substitutions on both rings are critical for modulating biological activity. mdpi.comnih.gov

Piperazinone Ring Substitution: The nitrogen atoms of the piperazinone core, particularly at the N1 and N4 positions, are key handles for introducing diversity. A common strategy involves the N-alkylation of the piperazine (B1678402) nitrogen. For instance, in the synthesis of 1-alkyl-3-phenylpiperazines, the 3-phenylpiperazin-2-one (B1581277) scaffold serves as a key intermediate where the N1 position is alkylated. researchgate.net This modification can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Phenyl Moiety Substitution: The phenyl ring at the C3 position offers a wide canvas for substitution to probe interactions with target proteins. Studies on analogous phenylpiperazine-containing compounds show that the nature and position of substituents on this aromatic ring significantly impact affinity and selectivity. nih.gov For example, introducing electron-withdrawing groups like fluorine or trifluoromethyl can alter the electronic distribution and potentially enhance binding affinity or metabolic stability. mdpi.comnih.gov The position of substitution (ortho, meta, or para) is also crucial, as it dictates the vector and orientation of the substituent, influencing how the molecule fits into a binding pocket. nih.gov In some series, a 2-fluoro substitution on the phenyl ring was found to be optimal for binding affinity. nih.gov

| Modification Site | Substituent | Observed/Expected Effect on Activity | Reference |

| Piperazinone Ring (N1) | Alkyl groups (e.g., Methyl) | Alters basicity and lipophilicity, key for synthesizing derivatives like 1-methyl-3-phenylpiperazine. | researchgate.net |

| Phenyl Moiety (C3) | Fluorine (F) | Increased activity observed in related series; can modulate pKa and block metabolic oxidation. nih.govnih.gov | nih.govnih.gov |

| Phenyl Moiety (C3) | Trifluoromethyl (CF₃) | Lipophilic group that can improve activity against certain targets. mdpi.com | mdpi.com |

| Phenyl Moiety (C3) | Chloro (Cl) | Can enhance potency; 3,4-dichloro substitution showed high efficacy in some antimycobacterial agents. mdpi.com | mdpi.com |

| Phenyl Moiety (C3) | Cyano (CN) | Found to be effective for eliciting good efficacy in some acaricidal phenylpiperazines. nih.gov | nih.gov |

Connecting functional groups to the piperazinone scaffold via linkers is a common strategy to access additional binding interactions or to optimize physicochemical properties. The length, rigidity, and chemical nature of these linkers are critical parameters.

Studies on related N-phenylpiperazine compounds have shown that a saturated four-carbon chain linker between the piperazine nitrogen and a terminal aromatic moiety is often optimal for high receptor affinity. nih.gov The variation of this linker length can significantly alter the geometry of the molecule, affecting its ability to bridge different regions of a binding site.

Beyond simple alkyl chains, more complex side-chains can be introduced. For instance, incorporating a polar carbamoyloxy bridge or a 2-hydroxypropan-1,3-diyl chain has been used to create hybrid molecules with specific biological activities. mdpi.com The introduction of a thioether linkage, as seen in 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, provides another example of side-chain variation that can influence biological profiles. nih.gov

| Linker/Side-Chain Type | Example Structure/Fragment | Purpose/Effect | Reference |

| Alkyl Chain | Butyl chain | Optimal length in some D3 receptor ligands for bridging binding sites. | nih.gov |

| Carbamoyloxy Linker | -(C=O)O- | Used to connect fragments in hybrid molecules, influencing polarity and hydrogen bonding. | mdpi.com |

| Thioethyl Linker | -S-CH₂-CH₂- | Introduces sulfur atom, potentially altering metabolic profile and binding interactions. | nih.gov |

| Propylamino Chain | -propyl-amino- | Connects to a terminal moiety in dopamine (B1211576) receptor ligands. nih.gov | nih.gov |

Bioisosteric Replacement Strategies for Modulating Molecular Properties (e.g., Metabolic Stability)

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune a lead compound's properties by substituting a functional group with another that has similar steric and electronic characteristics. drughunter.com This approach is particularly valuable for improving metabolic stability, solubility, and bioavailability while retaining or enhancing biological activity. chem-space.com

For the this compound scaffold, several bioisosteric replacements could be envisioned to address potential metabolic liabilities, such as the oxidation of the phenyl ring. hyphadiscovery.com

Phenyl Ring Bioisosteres: The phenyl group is often a site of metabolic attack by cytochrome P450 enzymes. hyphadiscovery.com Replacing it with other aromatic or non-aromatic rings can block this metabolism.

Heteroaromatic Rings: Pyridyl or thiophene (B33073) rings can be substituted for the phenyl group. cambridgemedchemconsulting.com These replacements can alter the molecule's hydrogen bonding capacity and dipole moment, potentially leading to improved selectivity or solubility. Replacing electron-rich phenyl groups with azines (like pyridine) has been shown to reduce metabolic clearance. hyphadiscovery.com

Saturated Rings: Replacing the planar phenyl ring with C(sp³)-rich, conformationally rigid bicyclic molecules, such as bicyclo[1.1.1]pentane, can improve solubility and metabolic stability while maintaining a similar spatial orientation of substituents. drughunter.com

Ethyl Group Bioisosteres: The ethyl group at C3 could be replaced to modulate lipophilicity and steric bulk. For example, a cyclopropyl (B3062369) group could be used to introduce conformational rigidity with similar lipophilicity.

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

| Phenyl Ring | Pyridyl Ring | Introduce hydrogen bond acceptor, potentially improve solubility, alter metabolic profile. | cambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene Ring | Similar size and electronics, can alter metabolic pathway. | nih.gov |

| Phenyl Ring | Bicyclo[1.1.1]pentane | C(sp³)-rich, non-planar replacement to improve solubility and metabolic stability. | drughunter.com |

| Amide (in piperazinone) | 1,2,3-Triazole | Can mimic the E/Z isomers of an amide bond and is more stable to hydrolysis. hyphadiscovery.com | hyphadiscovery.com |

| Hydrogen (at metabolically labile site) | Deuterium (D) or Fluorine (F) | Strengthens the C-H bond (Kinetic Isotope Effect) or blocks oxidation, reducing the rate of metabolism. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

Stereochemical Influence on Molecular Interactions and Resultant Activity

The this compound molecule possesses a chiral center at the C3 position. Consequently, it can exist as two enantiomers, (R)-3-Ethyl-3-phenylpiperazin-2-one and (S)-3-Ethyl-3-phenylpiperazin-2-one. The spatial arrangement of the ethyl and phenyl groups is different in each enantiomer, which can lead to significant differences in how they interact with chiral biological targets like enzymes and receptors.

In many classes of drugs, one enantiomer is significantly more active than the other (eutomer vs. distomer). For example, in a series of related phenylpropyl piperazine derivatives, substituents in the S-configuration were found to significantly enhance binding affinity for the dopamine transporter, while the steric effect was detrimental. nih.gov This highlights the critical importance of controlling stereochemistry during synthesis and evaluating the pure enantiomers separately.

The synthesis of related 3-phenyl substituted piperazines has been noted to be challenging, with some routes leading to racemization (a 1:1 mixture of enantiomers). nih.gov Developing stereoselective synthetic methods is therefore crucial to access the individual enantiomers of this compound for biological evaluation and to identify the more potent form.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs based on the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful. nih.govnih.gov

CoMFA and CoMSIA: These methods align a series of molecules and calculate their steric and electrostatic fields (CoMFA) or similarity indices related to shape, hydrophobicity, and hydrogen bonding potential (CoMSIA). nih.gov A statistical method, typically Partial Least Squares (PLS), is then used to build a model that relates variations in these fields to changes in biological activity. researchgate.net

The output of a 3D-QSAR study is often visualized as contour maps. researchgate.net These maps highlight regions in 3D space around the molecule where certain properties are predicted to enhance or diminish activity:

Steric Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Maps: Show where positive or negative charges are preferred.

Hydrophobic Maps: Identify regions where lipophilic groups would increase activity.

For the this compound series, a robust QSAR model could be used to rationalize the observed SAR and, more importantly, to predict the activity of new, unsynthesized analogs. nih.gov This predictive power allows for the prioritization of synthetic targets, saving time and resources in the drug discovery process. mdpi.com Such models can guide the design of novel compounds with potentially superior activity by suggesting specific substitutions on the piperazinone or phenyl rings. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For a compound like 3-Ethyl-3-phenylpiperazin-2-one, which possesses a stereocenter at the C3 position, SCXRD would be indispensable for assigning the (R) or (S) configuration. The analysis of related arylpiperazine derivatives has demonstrated the power of SCXRD in establishing their solid-state structures.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility. For this compound, the presence of an N-H group and a carbonyl group (C=O) would likely lead to the formation of hydrogen bonds, a strong type of intermolecular interaction. These hydrogen bonds could link molecules into chains, dimers, or more complex three-dimensional networks.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact corresponding to specific interactions can be identified. For instance, red spots on the dnorm surface would indicate hydrogen bonding, while other colors would highlight weaker contacts like van der Waals forces.

Conformation in the Crystalline State

The piperazin-2-one (B30754) ring in this compound is not planar and can adopt various conformations, such as a chair, boat, or twist-boat. SCXRD data would precisely define the conformation of the six-membered ring in the solid state. This information is critical for understanding the molecule's shape and how it interacts with its environment. The orientation of the ethyl and phenyl substituents relative to the piperazinone ring would also be determined, providing a complete picture of the molecule's three-dimensional geometry in the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

1D and 2D NMR Techniques for Connectivity and Proximity

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbon atoms in a molecule. The chemical shifts of the signals provide clues about the electronic environment of the nuclei, while the integration of ¹H NMR signals reveals the relative number of protons of each type.

Two-dimensional (2D) NMR techniques provide further insights into the molecular structure. For example:

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, even if they are not directly bonded, providing crucial information about the molecule's conformation in solution.

For this compound, these techniques would be used to assign all the proton and carbon signals and to confirm the connectivity of the ethyl and phenyl groups to the piperazinone ring.

Variable Temperature NMR for Conformational Dynamics

The piperazin-2-one ring and the substituents of this compound are not static and can undergo conformational changes in solution. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that can be related to processes like ring inversion or rotation around single bonds. At low temperatures, these processes may slow down sufficiently to allow the observation of individual conformers, providing information about their relative energies and the energy barriers for their interconversion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

For this compound, characteristic vibrational bands would be expected for:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ would be indicative of the secondary amine in the piperazinone ring.

C=O stretching: A strong absorption around 1650-1700 cm⁻¹ would confirm the presence of the amide carbonyl group.

C-H stretching: Bands corresponding to the aromatic C-H bonds of the phenyl group and the aliphatic C-H bonds of the ethyl and piperazinone rings would be observed.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

By comparing the experimental FT-IR and Raman spectra with those calculated using computational methods, a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure.

Experimental Spectroscopic Data Acquisition

A detailed depiction of the molecular structure of this compound is made possible by integrating data from various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

While specific experimental data for this compound is not available in the provided search results, a general approach to its spectroscopic characterization can be outlined. In ¹H NMR spectroscopy of similar piperazine (B1678402) derivatives, the aliphatic protons on the piperazine ring typically appear as multiplets in the upfield region, while aromatic protons are found further downfield. mdpi.com For instance, in a related benzanthrone (B145504) derivative with a piperazine moiety, the proton signals of the piperazine methylene (B1212753) and ethylene (B1197577) groups were observed between 2.70 ppm and 3.20 ppm. mdpi.com The ¹³C NMR spectrum would complement this by showing distinct signals for the ethyl and phenyl carbons, as well as the carbonyl and piperazine ring carbons.

FT-IR spectroscopy provides crucial information about the functional groups present. A prominent absorption band corresponding to the C=O stretching vibration of the amide group would be expected. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as N-H stretching from the piperazine ring, would be observed.

Table 1: Representative Experimental Spectroscopic Data Acquisition Parameters

| Technique | Typical Parameters |

| ¹H NMR | 400 or 500 MHz spectrometer, deuterated solvent (e.g., CDCl₃, DMSO-d₆), room temperature. |

| ¹³C NMR | 100 or 125 MHz spectrometer, deuterated solvent (e.g., CDCl₃, DMSO-d₆), room temperature. |

| FT-IR | KBr pellet or ATR sampling, 4000-400 cm⁻¹ scan range, resolution of 4 cm⁻¹. |

Computational Vibrational Frequency Analysis

To complement experimental data, computational methods like Density Functional Theory (DFT) are employed to calculate the vibrational frequencies of this compound. nih.gov These calculations, often performed using basis sets such as B3LYP/6-311++G(d,p), help in the precise assignment of the experimentally observed vibrational bands. nih.govmdpi.com The theoretical wavenumbers are typically scaled to correct for anharmonicity and limitations in the computational model. nih.gov

A comparison between the computed and experimental vibrational spectra allows for a detailed understanding of the molecule's vibrational modes. For example, the calculated frequencies for C=O, C-N, C-H, and N-H stretching and bending vibrations can be correlated with the peaks in the experimental FT-IR spectrum. mdpi.com This integrated approach of experimental and computational analysis provides a robust characterization of the molecule's vibrational properties. mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies

| Functional Group | Experimental FT-IR (cm⁻¹) (Expected) | Calculated (DFT) (cm⁻¹) (Hypothetical) | Vibrational Mode |

| N-H | ~3350 | ~3345 | Stretching |

| C-H (aromatic) | ~3100-3000 | ~3080 | Stretching |

| C-H (aliphatic) | ~2970-2850 | ~2950 | Stretching |

| C=O (amide) | ~1680 | ~1675 | Stretching |

| C-N | ~1250 | ~1240 | Stretching |

Mass Spectrometry (HRMS, MS/MS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. nih.gov By subjecting the parent ion to collision-induced dissociation (CID), a characteristic pattern of fragment ions is produced. While specific data for this compound is not available, the fragmentation of related piperazine derivatives often involves the cleavage of the piperazine ring and loss of small neutral molecules. nih.govresearchgate.net For example, the loss of the ethyl group or cleavage of the amide bond would be expected fragmentation pathways for this compound. Analyzing these fragmentation patterns provides valuable structural information and confirms the connectivity of the molecule. nih.gov

Table 3: Predicted HRMS and MS/MS Fragmentation Data

| Ion | Predicted m/z | Possible Formula | Description |

| [M+H]⁺ | 219.1492 | C₁₃H₁₉N₂O⁺ | Protonated molecule |

| [M-C₂H₅]⁺ | 190.0917 | C₁₁H₁₂N₂O⁺ | Loss of ethyl group |

| [C₆H₅CO]⁺ | 105.0335 | C₇H₅O⁺ | Benzoyl cation |

| [C₈H₁₀N]⁺ | 120.0813 | C₈H₁₀N⁺ | Fragment from piperazine ring cleavage |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. libretexts.org The presence of the phenyl group and the carbonyl group constitutes a conjugated system, which gives rise to characteristic absorption bands in the UV-Vis spectrum.

The expected electronic transitions for this molecule would include π → π* and n → π* transitions. youtube.comaskfilo.com The π → π* transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed for aromatic systems and conjugated double bonds. libretexts.org These transitions are generally more intense. The n → π* transition involves the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms) to a π* antibonding orbital. youtube.comuzh.ch These transitions are usually less intense and can be sensitive to solvent polarity. youtube.com The position of the absorption maxima (λmax) can provide information about the extent of conjugation within the molecule. mdpi.com

Table 4: Anticipated UV-Visible Absorption Data and Electronic Transitions

| λmax (nm) (Expected) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical) | Solvent | Electronic Transition |

| ~205 | ~10,000 | Methanol | π → π* (phenyl ring) |

| ~240 | ~8,000 | Methanol | π → π* (conjugated system) |

| ~280 | ~500 | Methanol | n → π* (carbonyl group) |

Future Directions and Emerging Research Avenues for 3 Ethyl 3 Phenylpiperazin 2 One

The landscape of medicinal chemistry and drug discovery is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular biology. For a compound like 3-Ethyl-3-phenylpiperazin-2-one, which sits (B43327) at the intersection of established pharmacophores and novel chemical space, the future holds significant promise. The following sections outline key emerging research avenues that could unlock the full therapeutic and scientific potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-3-phenylpiperazin-2-one, and how can purity be ensured?

Methodological Answer: Synthesis typically involves aminomethylation or condensation reactions. For example, aminomethylation of ketones with piperazine derivatives under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C) is a common approach . Purification steps may include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) or LC-MS to confirm >95% purity .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer: Use a combination of:

Q. How should researchers handle stability and storage of this compound?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability testing via accelerated degradation studies (e.g., exposure to heat, light, or humidity) coupled with HPLC monitoring is advised. Use amber vials for light-sensitive conditions .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the binding affinity of this compound to target receptors?

Methodological Answer: MD simulations require:

- Receptor preparation : Retrieve target protein structures (e.g., adenosine receptors) from the PDB. Optimize protonation states using tools like PROPKA.

- Ligand parameterization : Generate force field parameters (e.g., GAFF2) for the compound using Antechamber.

- Binding free energy calculations : Perform MM-PBSA/GBSA or free-energy perturbation (FEP) to quantify interactions. Compare results with in vitro cAMP assays in CHO cells transfected with receptor constructs .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK-293 vs. CHO), buffer pH, and incubation times.

- Validate compound solubility : Use DLS (dynamic light scattering) to confirm no aggregation in assay buffers.

- Cross-validate with orthogonal methods : Compare radioligand binding assays with functional assays (e.g., calcium flux or β-arrestin recruitment) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selectivity against off-target receptors?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified ethyl/phenyl groups (e.g., fluorophenyl or cyclopropyl derivatives) to probe steric/electronic effects.

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bond donors/acceptors).

- Off-target screening : Profile analogs against panels like CEREP or Eurofins Panlabs to assess selectivity .

Q. What in vitro toxicity models are suitable for preliminary safety profiling?

Methodological Answer:

- HepG2 cells : Assess hepatotoxicity via MTT assays after 24–48 hr exposure.

- hERG inhibition : Use patch-clamp electrophysiology or FLIPR-based assays to evaluate cardiac risk.

- Ames test : Perform bacterial reverse mutation assays (with/without metabolic activation) to screen for mutagenicity .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for nonlinear pharmacokinetics?

Methodological Answer:

- Non-compartmental analysis (NCA) : Use Phoenix WinNonlin to calculate AUC, Cₘₐₓ, and t₁/₂.

- Compartmental modeling : Fit data to two-compartment models with absorption lag times (e.g., ADAPT 5).

- In vitro-in vivo correlation (IVIVC) : Compare hepatic microsomal stability (human/rat) with plasma clearance data .

Q. What statistical methods address variability in biological replicates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.